1-Propylpiperazine-2-carboxylic acid
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Overview
Description
1-Propylpiperazine-2-carboxylic acid is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound, this compound, has the molecular formula C8H16N2O2 and a molecular weight of 172.23 g/mol . It is characterized by the presence of a propyl group attached to the nitrogen atom and a carboxylic acid group at the second position of the piperazine ring.
Preparation Methods
The synthesis of 1-Propylpiperazine-2-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the decarboxylative cyclization between aldehydes and amino-acid-derived diamines using an iridium-based photoredox catalyst . Industrial production methods often involve the use of protecting groups such as trifluoroacetyl to facilitate the synthesis and subsequent removal of these groups to yield the desired product .
Chemical Reactions Analysis
1-Propylpiperazine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include thionyl chloride (for forming acid chlorides), lithium aluminum hydride (for reductions), and various alkylating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Propylpiperazine-2-carboxylic acid has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 1-Propylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The nitrogen atoms in the piperazine ring can form hydrogen bonds with target molecules, influencing their activity. This compound can modulate the activity of receptors or enzymes by acting as an agonist or antagonist, depending on its specific structure and the target involved .
Comparison with Similar Compounds
1-Propylpiperazine-2-carboxylic acid can be compared with other piperazine derivatives, such as:
Piperazine-2-carboxylic acid: Lacks the propyl group, which may affect its biological activity and chemical reactivity.
1-Methylpiperazine-2-carboxylic acid: Contains a methyl group instead of a propyl group, leading to differences in its pharmacokinetic properties.
1-Ethylpiperazine-2-carboxylic acid: Similar to the propyl derivative but with an ethyl group, which may influence its binding affinity and selectivity for certain targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-propylpiperazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-4-10-5-3-9-6-7(10)8(11)12/h7,9H,2-6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNNXIQELNGSJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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